N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a structurally complex molecule featuring a thiazole ring linked via an acetamide bridge to a furochromenone core. The furochromenone moiety (a fused furan-chromene system) and the 4-methylthiazole group contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-9-7-25-17-12(4)18-14(5-13(9)17)11(3)15(19(24)26-18)6-16(23)22-20-21-10(2)8-27-20/h5,7-8H,6H2,1-4H3,(H,21,22,23) |
InChI Key |
GJCCJMKGTFLEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=CS4)C)C)C |
Origin of Product |
United States |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Compound Overview
Molecular Formula : C20H18N2O4S
Molecular Weight : 383.4 g/mol
Structural Features : The compound consists of a thiazole ring and a furochromenone moiety, which are critical for its biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps that may include condensation reactions and cyclization processes. The complexity of the synthesis reflects the intricate structure of the molecule.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Antioxidant Activity : The compound has shown promising antioxidant properties. For instance, thiazole derivatives similar to this compound demonstrated antioxidant activities measured in terms of µg AAE/g dry sample. High values were reported for certain derivatives indicating strong potential for use in oxidative stress-related conditions .
- Antimicrobial Activity : It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones, suggesting efficacy as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially impacting conditions characterized by chronic inflammation .
The mechanism of action for this compound involves interactions with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways associated with inflammation and oxidative stress.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-furo[3,2-g]chromen)acetamide | Contains pyridine moiety | Potential neuroprotective effects |
| 4-methylthiazole derivatives | Similar thiazole ring | Various antimicrobial activities |
| Coumarin derivatives | Includes furochromenone structure | Known for anticoagulant properties |
The distinct combination of thiazole and furochromenone structures in N-(4-methyl-1,3-thiazol-2-y)-2-(3,5,9-trimethyl-7-oxo-furo[3,2-g]chromen)acetamide contributes to its unique biological profile and potential therapeutic applications .
Case Studies
Recent studies have highlighted the effectiveness of thiazole-containing compounds in various therapeutic areas:
- Anticancer Studies : A study identified novel anticancer properties through screening libraries that included compounds with similar structures to N-(4-methyl-1,3-thiazol-2-y)-2-(3,5,9-trimethyl-7-oxo-furo[3,2-g]chromen)acetamide. These compounds exhibited significant cytotoxicity against cancer cell lines .
- Antibacterial Efficacy : Another study focused on the antibacterial activity against resistant strains of bacteria. Results indicated that derivatives of thiazole showed superior activity compared to traditional antibiotics .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is being investigated for its potential as an antimicrobial agent against various bacterial and fungal pathogens. Studies have shown that thiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
The compound is also being evaluated for its anticancer potential. Initial studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific molecular targets associated with cancer cell proliferation. For instance, related compounds have shown promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
3. Anti-inflammatory Effects
Compounds with thiazole rings have been linked to anti-inflammatory activities. Research into the anti-inflammatory properties of this compound may reveal its potential in treating inflammatory diseases or conditions.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives for antimicrobial activity, compounds structurally related to this compound demonstrated significant inhibition against both bacterial and fungal strains. The study employed standard assays to assess minimum inhibitory concentrations (MICs), revealing promising candidates for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
A series of thiazole derivatives were tested for their anticancer effects on human cancer cell lines. Among these derivatives, certain compounds exhibited substantial cytotoxicity against MCF7 cells. Molecular docking studies suggested that these compounds bind effectively to key proteins involved in cancer cell survival pathways. This highlights the therapeutic potential of this compound as a candidate for anticancer drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Acetamide Derivatives
Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide)
- Structural Differences: Pritelivir shares the 4-methylthiazol-2-yl acetamide backbone but incorporates a sulfonamide group and a pyridinylphenyl substituent, unlike the furochromenone system in the target compound.
- Functional Implications: The sulfonamide group in Pritelivir enhances solubility and hydrogen-bonding capacity, critical for its antiviral activity against herpes viruses . The target compound’s furochromenone core may instead confer π-π stacking interactions or modulate cytochrome P450 interactions due to its aromaticity.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structural Differences: This compound replaces the furochromenone with a naphthalene-triazole system and includes a chlorophenyl group.
- Spectral Comparison : The C=O stretch in 6m appears at 1678 cm⁻¹ (IR), aligning with typical acetamide carbonyl vibrations (1670–1680 cm⁻¹), similar to the target compound’s expected profile .
Thioxoacetamide-Thiazolidinone Hybrids ()
Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) feature dual thioxo groups and thiazolidinone rings.
- Synthetic Efficiency : Yields for these analogs reach 90%, suggesting robust synthetic routes, though the target compound’s fused ring system may require more complex multi-step protocols .
Click Chemistry for Acetamide-Triazole Derivatives ()
Compounds like 6a-m are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving moderate to high yields. This method’s modularity contrasts with the likely multi-step synthesis needed for the target compound’s furochromenone core, which may involve cyclization or oxidation reactions.
Condensation Reactions for Thiazolidinone Derivatives ()
Thiazolidinone-thioxoacetamide hybrids are prepared via condensation of aldehydes with thiosemicarbazides, followed by cyclization. The target compound’s synthesis might similarly rely on cyclization but would require precise regiochemical control for the furochromenone system.
Spectroscopic and Physicochemical Properties
Table 1: Comparative Spectroscopic Data
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
